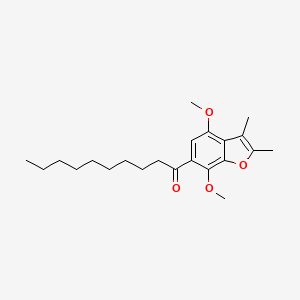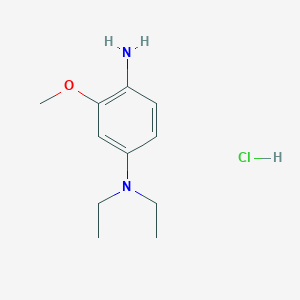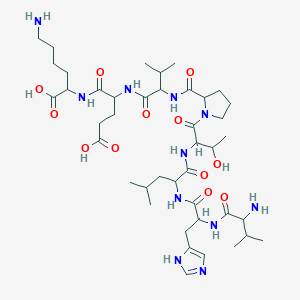
Val-his-leu-thr-pro-val-glu-lys
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Val-his-leu-thr-pro-val-glu-lys is an octapeptide composed of the amino acids valine, histidine, leucine, threonine, proline, valine, glutamic acid, and lysine. . It plays a significant role in various biological processes and has been studied extensively for its properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
Val-his-leu-thr-pro-val-glu-lys can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The Merrifield procedure is often employed, which involves the stepwise addition of protected amino acids to a solid resin . The process includes:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s α-amino group.
Coupling: of the next protected amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is assembled.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency .
化学反应分析
Types of Reactions
Val-his-leu-thr-pro-val-glu-lys can undergo various chemical reactions, including:
Oxidation: The histidine and proline residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Coupling reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine .
科学研究应用
Val-his-leu-thr-pro-val-glu-lys has various scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Studied for its role in hemoglobin function and sickle-cell disease.
Medicine: Investigated for potential therapeutic applications in treating sickle-cell disease and other hemoglobinopathies.
Industry: Used in the development of peptide-based drugs and diagnostic tools
作用机制
The mechanism of action of val-his-leu-thr-pro-val-glu-lys involves its interaction with hemoglobin. As part of the hemoglobin S β-chain, it contributes to the formation of the sickle-cell shape in red blood cells. This peptide sequence affects the polymerization of deoxygenated hemoglobin S, leading to the characteristic sickling of red blood cells in sickle-cell disease .
相似化合物的比较
Similar Compounds
Val-his-leu-thr-pro-glu: A hexapeptide with a similar sequence but lacking valine and lysine.
Val-his-leu-thr-pro-val-glu: A heptapeptide missing the lysine residue.
Uniqueness
Val-his-leu-thr-pro-val-glu-lys is unique due to its specific sequence and its role in the hemoglobin S β-chain. Its presence in the amino-terminal region of hemoglobin S distinguishes it from other peptides and contributes to its specific biological functions .
属性
分子式 |
C42H71N11O12 |
|---|---|
分子量 |
922.1 g/mol |
IUPAC 名称 |
6-amino-2-[[2-[[2-[[1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H71N11O12/c1-21(2)17-28(49-36(58)29(18-25-19-45-20-46-25)50-39(61)32(44)22(3)4)37(59)52-34(24(7)54)41(63)53-16-10-12-30(53)38(60)51-33(23(5)6)40(62)47-26(13-14-31(55)56)35(57)48-27(42(64)65)11-8-9-15-43/h19-24,26-30,32-34,54H,8-18,43-44H2,1-7H3,(H,45,46)(H,47,62)(H,48,57)(H,49,58)(H,50,61)(H,51,60)(H,52,59)(H,55,56)(H,64,65) |
InChI 键 |
FTEIMYUBKWFJIG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


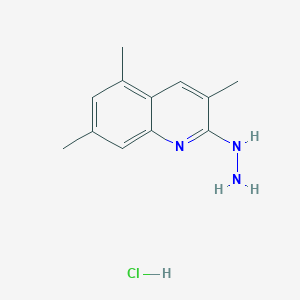
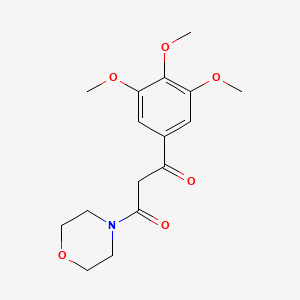

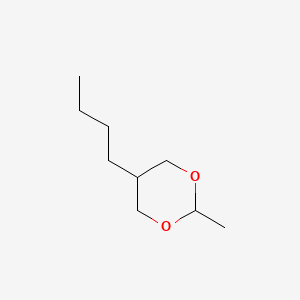

![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
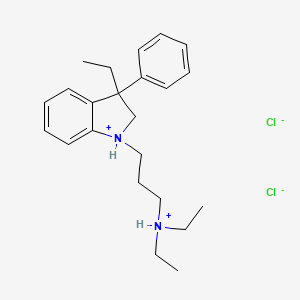
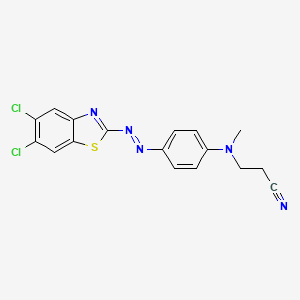

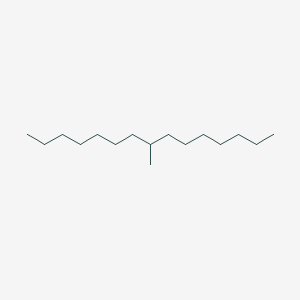
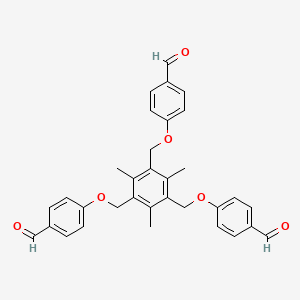
![Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-](/img/structure/B13748115.png)
